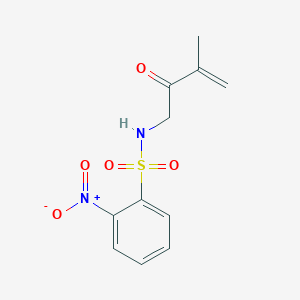![molecular formula C22H24N2O3 B12632603 N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-83-0](/img/structure/B12632603.png)
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is a chemical compound with the molecular formula C22H24N2O3 It is known for its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Prop-2-en-1-yl Intermediate: This step involves the reaction of cyclohexylamine with 3-nitrobenzaldehyde under basic conditions to form the intermediate.
Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-3-(4-nitrophenyl)-N-(2-pyridinyl)-2-propenamide
- N-(3-Cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
Uniqueness
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
919349-83-0 |
|---|---|
Formule moléculaire |
C22H24N2O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-cyclohexyl-2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C22H24N2O3/c25-22(18-10-5-2-6-11-18)23-16-20(14-17-8-3-1-4-9-17)19-12-7-13-21(15-19)24(26)27/h2,5-7,10-15,17H,1,3-4,8-9,16H2,(H,23,25) |
Clé InChI |
DQCHPOPPNKWPML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=C(CNC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


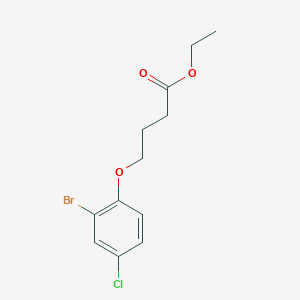

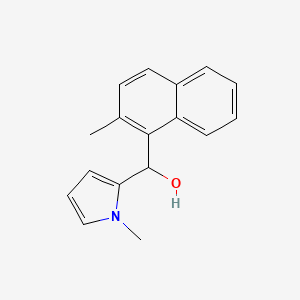
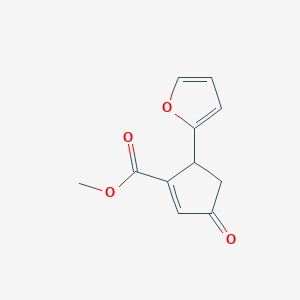
![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)


![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
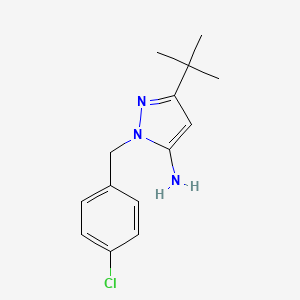
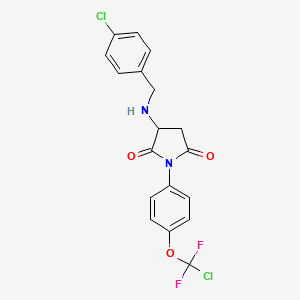
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
